SARS-CoV-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-IN-4 is a novel compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for causing COVID-19. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent against the virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-IN-4 involves multiple steps. Initially, cyclohexane-1,3-dione is acylated with the corresponding acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to triketone by the action of acetone cyanohydrin in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are still under development. the process is expected to involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where functional groups are replaced with others to enhance the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced inhibitory effects against the SARS-CoV-2 main protease.
Scientific Research Applications
SARS-CoV-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of viral proteases.
Biology: Investigated for its effects on viral replication and protein synthesis.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting the main protease of SARS-CoV-2.
Industry: Could be developed into antiviral drugs for large-scale production and distribution.
Mechanism of Action
SARS-CoV-IN-4 exerts its effects by binding to the active site of the SARS-CoV-2 main protease (Mpro), thereby inhibiting its activity. This inhibition prevents the protease from processing viral polyproteins, which are essential for viral replication and maturation . The molecular targets include the catalytic residues within the protease’s active site, and the pathways involved are those related to viral replication.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Molnupiravir: Another antiviral that inhibits viral replication by inducing mutations in the viral RNA.
Paxlovid: A combination of nirmatrelvir and ritonavir, which inhibits the SARS-CoV-2 main protease.
Uniqueness
SARS-CoV-IN-4 is unique in its specific inhibition of the SARS-CoV-2 main protease, making it a promising candidate for targeted antiviral therapy. Unlike other compounds that target different viral proteins or induce mutations, this compound directly inhibits the protease, which is crucial for viral replication .
Properties
Molecular Formula |
C28H31ClN12O11S |
---|---|
Molecular Weight |
779.1 g/mol |
IUPAC Name |
N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-[2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyethyl]-4-chloro-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C28H31ClN12O11S/c29-13-2-1-12(5-14(13)41(46)47)53(48,49)38(6-15-19(43)21(45)27(51-15)39-10-36-17-23(30)32-8-34-25(17)39)3-4-50-22-20(44)16(7-42)52-28(22)40-11-37-18-24(31)33-9-35-26(18)40/h1-2,5,8-11,15-16,19-22,27-28,42-45H,3-4,6-7H2,(H2,30,32,34)(H2,31,33,35)/t15-,16-,19-,20-,21-,22-,27-,28-/m1/s1 |
InChI Key |
STBVZHYGQWMMTR-DWVGVLABSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1S(=O)(=O)N(CCO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O)C[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)O)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N(CCOC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O)CC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.